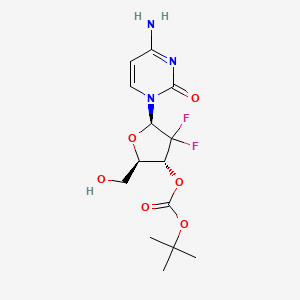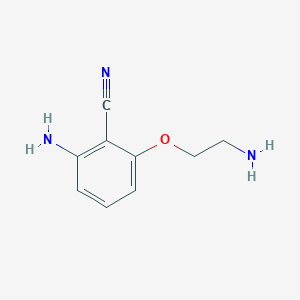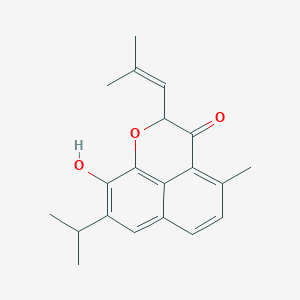
1,3-Dibenzyl piperidine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibenzyl piperidine-1,3-dicarboxylate is an organic compound with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of two benzyl groups and two carboxylate groups attached to the piperidine ring.
准备方法
The synthesis of 1,3-Dibenzyl piperidine-1,3-dicarboxylate typically involves the reaction of piperidine-1,3-dicarboxylic acid with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
1,3-Dibenzyl piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
科学研究应用
1,3-Dibenzyl piperidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
作用机制
The mechanism of action of 1,3-Dibenzyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
1,3-Dibenzyl piperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
Piperidine-1,3-dicarboxylic acid: Lacks the benzyl groups and has different chemical properties and reactivity.
1,3-Dibenzyl piperidine-2,4-dicarboxylate: Has carboxylate groups at different positions on the piperidine ring, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
dibenzyl piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C21H23NO4/c23-20(25-15-17-8-3-1-4-9-17)19-12-7-13-22(14-19)21(24)26-16-18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2 |
InChI 键 |
QSYUKQUFMGWCOD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B12102221.png)
![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)



![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)






